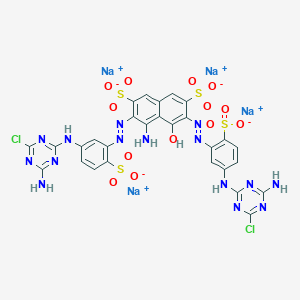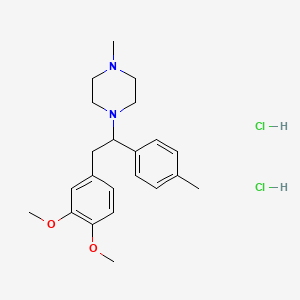
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: The initial step could involve the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Reduction: The imine intermediate can be reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Cyclization: The amine can then be reacted with 1-chloro-4-methylpiperazine under basic conditions to form the final piperazine derivative.
Salt formation: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the compound, potentially affecting the piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the piperazine ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-1-phenylethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)ethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)ethyl)-4-methylpiperazine
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is unique due to the presence of both 3,4-dimethoxyphenyl and 4-tolyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
属性
CAS 编号 |
87203-79-0 |
|---|---|
分子式 |
C22H32Cl2N2O2 |
分子量 |
427.4 g/mol |
IUPAC 名称 |
1-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-17-5-8-19(9-6-17)20(24-13-11-23(2)12-14-24)15-18-7-10-21(25-3)22(16-18)26-4;;/h5-10,16,20H,11-15H2,1-4H3;2*1H |
InChI 键 |
FRGZCIREMOKBME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


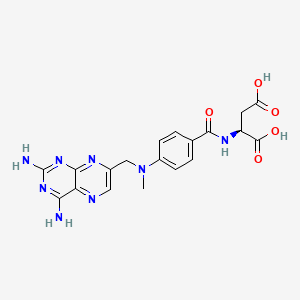
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)

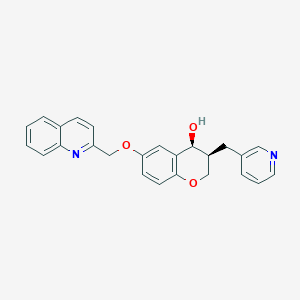

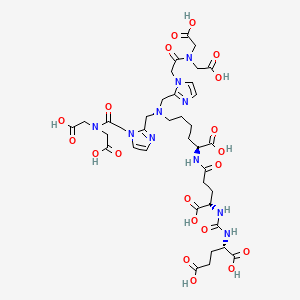
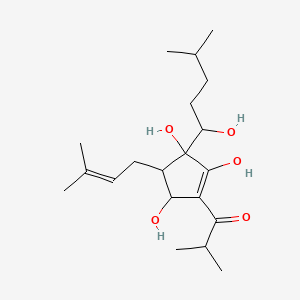

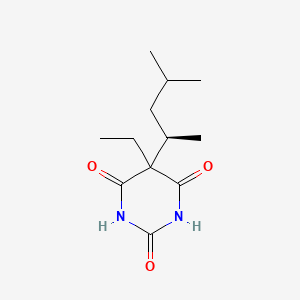


![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)

